molecular formula C30H28O2 B565495 ethyl 4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoate CAS No. 1246815-93-9

ethyl 4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoate

Cat. No. B565495
M. Wt: 427.595
InChI Key: YQBZMGXOWNSVJL-QEKUZJFVSA-N
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Patent
US05648514

Procedure details

Employing the same general procedure as for the preparation of ethyl 4-[(7,8-dihydro-8,8-dimethyl-5-(2-thiazolyl)naphth-3-yl)ethynyl]benzoate (Compound 67), 200.0 mg (0.42 mmol) of ethyl 4-[(5-triflouromethylsulfonyloxy-7,8-dihydro-8,8-dimethylnaphth-3-yl)ethynyl]benzoate (Compound 66) was converted into the title compound (colorless solid) using 113.8 mg (0.835 mmol) of zinc chloride and 4-methylphenyllithium (prepared by adding 40.4 mg (0.42 ml, 0.63 mmol) of n-butyllithium (1.5M solution in hexane) to a cold solution (-78° C.) of 108.0 mg (0.63 mmol) of 4-bromotoluene in 1.0 ml of THF).
Name
ethyl 4-[(7,8-dihydro-8,8-dimethyl-5-(2-thiazolyl)naphth-3-yl)ethynyl]benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Compound 67
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:30])[C:11]2[CH:10]=[CH:9][C:8]([C:12]#[C:13][C:14]3[CH:24]=[CH:23][C:17]([C:18]([O:20][CH2:21][CH3:22])=[O:19])=[CH:16][CH:15]=3)=[CH:7][C:6]=2[C:5]([C:25]2SC=CN=2)=[CH:4][CH2:3]1.FC(F)(F)S(O[C:37]1[C:38]2[CH:39]=C(C#CC3C=CC(C(OCC)=O)=CC=3)C=[CH:42][C:43]=2C(C)(C)C[CH:46]=1)(=O)=O>>[CH3:30][C:2]1([CH3:1])[C:11]2[CH:6]=[CH:7][C:8]([C:12]#[C:13][C:14]3[CH:24]=[CH:23][C:17]([C:18]([O:20][CH2:21][CH3:22])=[O:19])=[CH:16][CH:15]=3)=[CH:9][C:10]=2[C:5]([C:25]2[CH:42]=[CH:43][C:38]([CH3:39])=[CH:37][CH:46]=2)=[CH:4][CH2:3]1

Inputs

Step One
Name
ethyl 4-[(7,8-dihydro-8,8-dimethyl-5-(2-thiazolyl)naphth-3-yl)ethynyl]benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CC=C(C=2C=C(C=CC12)C#CC1=CC=C(C(=O)OCC)C=C1)C=1SC=CN1)C
Name
Compound 67
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CC=C(C=2C=C(C=CC12)C#CC1=CC=C(C(=O)OCC)C=C1)C=1SC=CN1)C
Name
Quantity
200 mg
Type
reactant
Smiles
FC(S(=O)(=O)OC=1C=2C=C(C=CC2C(CC1)(C)C)C#CC1=CC=C(C(=O)OCC)C=C1)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)OC=1C=2C=C(C=CC2C(CC1)(C)C)C#CC1=CC=C(C(=O)OCC)C=C1)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(CC=C(C=2C=C(C=CC12)C#CC1=CC=C(C(=O)OCC)C=C1)C1=CC=C(C=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05648514

Procedure details

Employing the same general procedure as for the preparation of ethyl 4-[(7,8-dihydro-8,8-dimethyl-5-(2-thiazolyl)naphth-3-yl)ethynyl]benzoate (Compound 67), 200.0 mg (0.42 mmol) of ethyl 4-[(5-triflouromethylsulfonyloxy-7,8-dihydro-8,8-dimethylnaphth-3-yl)ethynyl]benzoate (Compound 66) was converted into the title compound (colorless solid) using 113.8 mg (0.835 mmol) of zinc chloride and 4-methylphenyllithium (prepared by adding 40.4 mg (0.42 ml, 0.63 mmol) of n-butyllithium (1.5M solution in hexane) to a cold solution (-78° C.) of 108.0 mg (0.63 mmol) of 4-bromotoluene in 1.0 ml of THF).
Name
ethyl 4-[(7,8-dihydro-8,8-dimethyl-5-(2-thiazolyl)naphth-3-yl)ethynyl]benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Compound 67
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:30])[C:11]2[CH:10]=[CH:9][C:8]([C:12]#[C:13][C:14]3[CH:24]=[CH:23][C:17]([C:18]([O:20][CH2:21][CH3:22])=[O:19])=[CH:16][CH:15]=3)=[CH:7][C:6]=2[C:5]([C:25]2SC=CN=2)=[CH:4][CH2:3]1.FC(F)(F)S(O[C:37]1[C:38]2[CH:39]=C(C#CC3C=CC(C(OCC)=O)=CC=3)C=[CH:42][C:43]=2C(C)(C)C[CH:46]=1)(=O)=O>>[CH3:30][C:2]1([CH3:1])[C:11]2[CH:6]=[CH:7][C:8]([C:12]#[C:13][C:14]3[CH:24]=[CH:23][C:17]([C:18]([O:20][CH2:21][CH3:22])=[O:19])=[CH:16][CH:15]=3)=[CH:9][C:10]=2[C:5]([C:25]2[CH:42]=[CH:43][C:38]([CH3:39])=[CH:37][CH:46]=2)=[CH:4][CH2:3]1

Inputs

Step One
Name
ethyl 4-[(7,8-dihydro-8,8-dimethyl-5-(2-thiazolyl)naphth-3-yl)ethynyl]benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CC=C(C=2C=C(C=CC12)C#CC1=CC=C(C(=O)OCC)C=C1)C=1SC=CN1)C
Name
Compound 67
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CC=C(C=2C=C(C=CC12)C#CC1=CC=C(C(=O)OCC)C=C1)C=1SC=CN1)C
Name
Quantity
200 mg
Type
reactant
Smiles
FC(S(=O)(=O)OC=1C=2C=C(C=CC2C(CC1)(C)C)C#CC1=CC=C(C(=O)OCC)C=C1)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)OC=1C=2C=C(C=CC2C(CC1)(C)C)C#CC1=CC=C(C(=O)OCC)C=C1)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(CC=C(C=2C=C(C=CC12)C#CC1=CC=C(C(=O)OCC)C=C1)C1=CC=C(C=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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